molecular formula C9H7BrIN B1523600 4-Bromo-6-iodo-7-methylindole CAS No. 1082040-79-6

4-Bromo-6-iodo-7-methylindole

Cat. No.: B1523600
CAS No.: 1082040-79-6
M. Wt: 335.97 g/mol
InChI Key: YPKFQHZIXXSKSH-UHFFFAOYSA-N
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Description

4-Bromo-6-iodo-7-methylindole is a halogenated indole derivative characterized by bromine and iodine substituents at positions 4 and 6, respectively, and a methyl group at position 7 of the indole core. Indole derivatives are critical in medicinal and agrochemical research due to their structural versatility and bioactivity. Halogenation at specific positions modulates electronic properties (e.g., electron-withdrawing effects) and steric bulk, influencing reactivity and interactions with biological targets.

Properties

IUPAC Name

4-bromo-6-iodo-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrIN/c1-5-8(11)4-7(10)6-2-3-12-9(5)6/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKFQHZIXXSKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1NC=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299788
Record name 4-Bromo-6-iodo-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-79-6
Record name 4-Bromo-6-iodo-7-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-iodo-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

4-Bromo-6-iodo-7-methylindole has various applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.

  • Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound can be used in the development of pharmaceuticals targeting various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-bromo-6-iodo-7-methylindole exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary based on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent pattern of 4-Bromo-6-iodo-7-methylindole distinguishes it from other halogenated indoles:

  • 5-Bromo-7-chloroindole (CAS 180623-89-6) : Bromine at position 5 and chlorine at 6. Chlorine’s smaller atomic radius reduces steric hindrance compared to iodine, while bromine’s moderate electronegativity alters electron density distribution .
  • 4-Bromo-7-methylindole (CAS 15936-81-9) : Lacks the iodine substituent at position 6, resulting in lower molecular weight and distinct lipophilicity. Methyl groups enhance steric bulk but lack the polarizability of halogens .

Table 1: Substituent Effects on Key Properties

Compound Substituents Molecular Weight (g/mol) Predicted LogP* Reactivity Profile
This compound Br (4), I (6), CH₃ (7) ~335.98 ~3.8 High halogen-bonding potential
5-Bromo-7-chloroindole Br (5), Cl (7) ~230.47 ~2.9 Moderate electrophilicity
4-Bromo-7-fluoroindole Br (4), F (7) ~214.04 ~2.5 Enhanced stability
4-Bromo-7-methylindole Br (4), CH₃ (7) ~210.08 ~3.0 Steric hindrance dominant

*LogP values estimated using fragment-based methods.

Table 2: Comparative Bioactivity (Hypothetical)

Compound Target Pathogen Proposed Mechanism Relative Activity (vs. Control)
This compound Botrytis cinerea Disruption of membrane integrity ~2× potency (estimated)
50% Carbendazim (Control) Botrytis cinerea Tubulin inhibition Baseline (1×)
2-(o-chlorophenyl)benzimidazole Fusarium spp. DNA intercalation ~1.5× potency

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-6-iodo-7-methylindole
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-iodo-7-methylindole

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